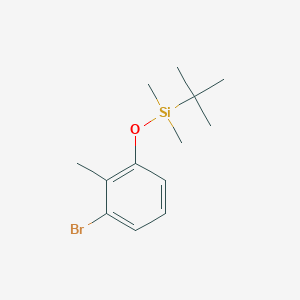dimethylsilane](/img/structure/B13469487.png)
[(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound that features a unique combination of functional groups, including an amino group, difluoropropoxy group, and a tert-butyl dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-difluoropropoxydimethylsilane typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the introduction of the difluoropropoxy group through nucleophilic substitution reactions. The tert-butyl dimethylsilane group is then introduced using standard silylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems, which offer efficient and sustainable synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3,3-difluoropropoxydimethylsilane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The difluoropropoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the difluoropropoxy position.
Applications De Recherche Scientifique
(2S)-2-amino-3,3-difluoropropoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism by which (2S)-2-amino-3,3-difluoropropoxydimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoropropoxy group can participate in hydrophobic interactions. The tert-butyl dimethylsilane group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3,3-difluoropropoxydimethylsilane can be compared with other silylated amino compounds and difluorinated compounds.
- Similar compounds include [(2S)-2-amino-3,3-difluoropropoxy]trimethylsilane and [(2S)-2-amino-3,3-difluoropropoxy]triethylsilane.
Uniqueness
The uniqueness of (2S)-2-amino-3,3-difluoropropoxydimethylsilane lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl dimethylsilane group provides steric protection, making it more resistant to hydrolysis and oxidation compared to similar compounds .
Propriétés
Formule moléculaire |
C9H21F2NOSi |
|---|---|
Poids moléculaire |
225.35 g/mol |
Nom IUPAC |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m0/s1 |
Clé InChI |
IWWXFOIHMHTSMR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H](C(F)F)N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


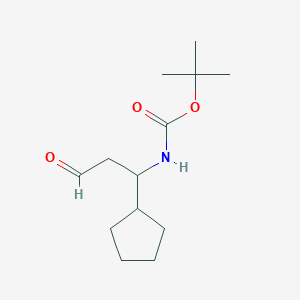
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)

![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
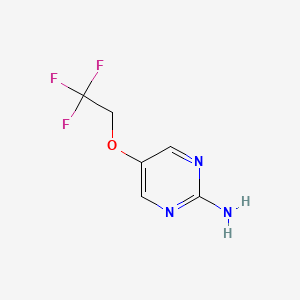


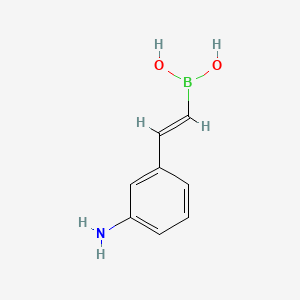
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
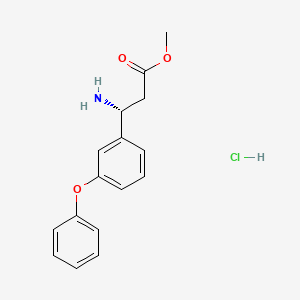

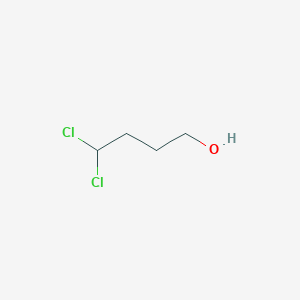
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
